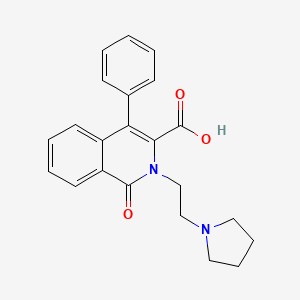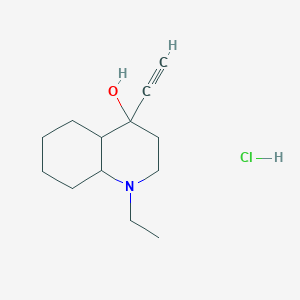![molecular formula C48H33NO3P2 B15212856 (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide): is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a carbazole moiety and a dibenzofuran backbone, making it a valuable ligand in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) typically involves multi-step reactions. One common method includes:
Bromination: The initial step involves the bromination of carbazole using N-bromosuccinimide in the presence of sulfuric acid and acetic acid at 60°C for 0.5 hours.
Coupling Reaction: The brominated carbazole is then coupled with dibenzofuran in the presence of copper and potassium carbonate in nitrobenzene at 190°C for 48 hours.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the phosphine oxide groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce phosphine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Coordination Chemistry: It forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Biology and Medicine:
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
類似化合物との比較
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine): Similar structure but lacks the oxide groups.
(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine sulfide): Contains sulfide groups instead of oxide.
Uniqueness: The presence of phosphine oxide groups in (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) enhances its ability to act as a ligand, providing greater stability and reactivity in catalytic processes compared to its analogs .
特性
分子式 |
C48H33NO3P2 |
|---|---|
分子量 |
733.7 g/mol |
IUPAC名 |
9-[4,6-bis(diphenylphosphoryl)dibenzofuran-2-yl]carbazole |
InChI |
InChI=1S/C48H33NO3P2/c50-53(35-18-5-1-6-19-35,36-20-7-2-8-21-36)45-31-17-28-41-42-32-34(49-43-29-15-13-26-39(43)40-27-14-16-30-44(40)49)33-46(48(42)52-47(41)45)54(51,37-22-9-3-10-23-37)38-24-11-4-12-25-38/h1-33H |
InChIキー |
BHHSGVMOSLIEGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=C(C=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



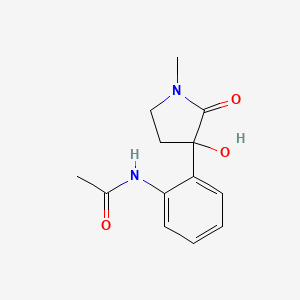
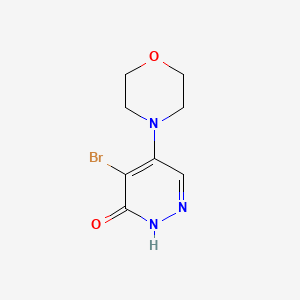
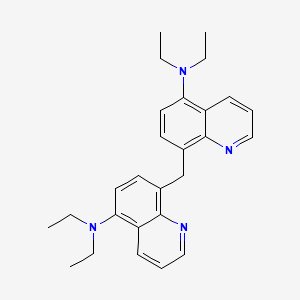
![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)
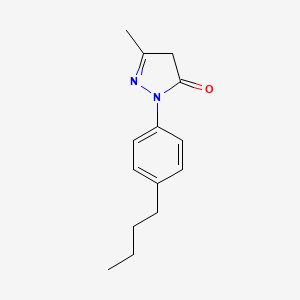

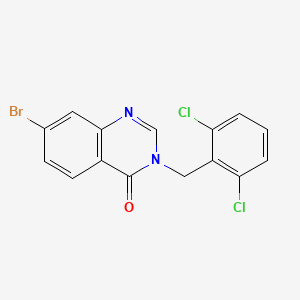
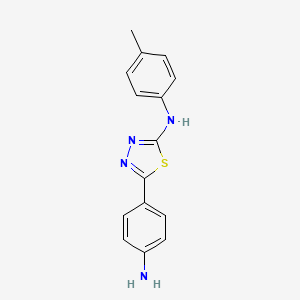
![5-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B15212838.png)
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
